molecular formula C10H7FN2O B14791365 4'-Fuoro-[2,2'-bipyridin]-6-ol

4'-Fuoro-[2,2'-bipyridin]-6-ol

Cat. No.: B14791365
M. Wt: 190.17 g/mol
InChI Key: LKRQCFBOHWABJJ-UHFFFAOYSA-N
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Description

Overview of 2,2'-Bipyridine (B1663995) Scaffolds in Coordination Chemistry and Materials Science

The 2,2'-bipyridine (bpy) framework is arguably one of the most important and widely utilized bidentate N,N'-chelating ligands in the history of coordination chemistry. nih.govnih.gov Since its discovery in 1888, its rigid, planar structure and strong affinity for a vast array of metal ions have made it a "privileged ligand" in both fundamental and applied research. nih.govrsc.org The two nitrogen atoms, positioned for ideal five-membered chelate ring formation, lead to highly stable transition metal complexes. wikipedia.org

These complexes are central to the development of numerous fields:

Photochemistry and Photophysics: Ruthenium(II) and Iridium(III) tris-bipyridine complexes, such as [Ru(bpy)₃]²⁺, are benchmark systems for studying metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to light-harvesting applications, luminescent sensors, and photoredox catalysis. wikipedia.org

Electrochemistry: The delocalized π-system of the bipyridine ligand allows it to accept and donate electrons, leading to a rich redox chemistry. The electrochemical behavior of its metal complexes is often characterized by reversible one-electron processes, making them suitable for applications in electrocatalysis and molecular electronics. wikipedia.org

Supramolecular Chemistry: The bpy unit serves as a primary building block for the construction of complex, multi-component assemblies, including metallosupramolecular cages, polymers, and rotaxanes. nih.govrsc.org

Catalysis: Bipyridine-ligated metal centers are active catalysts for a wide range of organic transformations. The steric and electronic properties of the bpy ligand can be systematically modified to tune the reactivity and selectivity of the catalytic center. nih.gov

The enduring importance of the 2,2'-bipyridine scaffold lies in its combination of structural rigidity, electronic tunability, and predictable coordination behavior, making it an ideal platform for designing functional molecules. nih.govmdpi.com

Academic Significance of Halogenation (Fluorine) in Pyridine (B92270) Systems for Modulating Molecular Properties

The introduction of halogen atoms, particularly fluorine, into pyridine-based molecules is a powerful strategy for modulating their physicochemical properties. acs.org Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart significant changes to a molecule's electronics, conformation, and metabolic stability. acs.orgevitachem.com

In the context of pyridine and bipyridine ligands, fluorination serves several key purposes:

Electronic Tuning: As a strongly electron-withdrawing group, fluorine lowers the energy of the π and π* orbitals of the pyridine ring. This modification directly impacts the ligand's acceptor properties and, consequently, the photophysical and electrochemical characteristics of its metal complexes. For example, trifluoromethyl-substituted bipyridines have been used to systematically control the excited-state properties of ruthenium(II) complexes. acs.org

Reaction Selectivity: The selective installation of halogens on a pyridine ring is a critical step in the synthesis of complex derivatives for pharmaceuticals and agrochemicals, as the C-Hal bond provides a handle for subsequent cross-coupling reactions. nih.govchemrxiv.org

Modulating Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence crystal packing and ligand-receptor binding.

Research Implications of Hydroxyl Functionalization on Bipyridine Ligands

The functionalization of bipyridine ligands with hydroxyl (-OH) groups introduces a new dimension of reactivity and functionality, transforming the ligand from a simple spectator scaffold into an active participant in chemical processes. The position of the hydroxyl group is critical to its function. nih.gov

Key research implications of hydroxylated bipyridines include:

Proton-Responsive Behavior: The hydroxyl group can be deprotonated to form an alkoxide, which is a much stronger electron-donating group. This proton-coupled electron transfer capability makes these ligands valuable in pH-switchable catalysts and sensors.

Catalysis and Mechanistic Diversity: ortho-Hydroxyl groups, positioned near the metal coordination site, can directly participate in catalytic cycles. They have been shown to be crucial in the performance of iridium complexes for the dehydrogenation of formic acid and the hydrogenation of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govacs.orgresearchgate.net The hydroxyl group can act as a hemilabile ligand, reversibly binding to the metal center or acting as a proton shuttle.

Enhanced Hydrogen Bonding: The -OH group is a potent hydrogen bond donor and acceptor, which can be used to direct supramolecular assembly or to establish specific interactions within a protein binding pocket. nih.gov However, the high desolvation penalty associated with the hydroxyl group must be considered in ligand design. nih.gov

Defining the Research Scope for 4'-Fluoro-[2,2'-bipyridin]-6-ol and its Derivatives

Based on the established roles of its constituent functional groups, the research scope for 4'-Fluoro-[2,2'-bipyridin]-6-ol is multifaceted and promising. The compound represents an asymmetric ligand platform where distinct electronic and reactive properties are segregated on the two pyridine rings.

The primary areas for investigation would include:

Coordination Chemistry and Complex Synthesis: A foundational study would involve synthesizing a range of transition metal complexes (e.g., with Ru, Ir, Fe, Cu, Pd). The goal would be to characterize their structures and explore the interplay between the electron-withdrawing 4'-fluoro substituent and the potentially coordinating 6-hydroxy/alkoxy group.

Proton-Coupled Redox Activity: The combination of the acidic phenol-like proton and the redox-active bipyridine framework makes this ligand an ideal candidate for studying proton-coupled electron transfer (PCET). Research could explore how the redox potentials of its metal complexes change as a function of pH, which is relevant for developing sensors and electrocatalysts.

Homogeneous Catalysis: Drawing on the known activity of ortho-hydroxylated bipyridines, complexes of 4'-Fluoro-[2,2'-bipyridin]-6-ol could be tested as catalysts for reactions such as transfer hydrogenation, water oxidation, and CO₂ reduction. acs.org The 4'-fluoro group would serve as an electronic tuning element to optimize catalytic turnover and selectivity.

Photophysics and Materials Science: The ligand could be incorporated into luminescent metal complexes. The fluorine atom's electron-withdrawing nature could be used to tune the energy of the MLCT excited state, potentially leading to new phosphorescent materials for organic light-emitting diodes (OLEDs) or photoredox catalysts with tailored redox windows.

The table below summarizes the expected influence of each functional group on the properties of the target compound and its derivatives.

Functional GroupPositionExpected Influence on Molecular PropertiesPotential Research Application
2,2'-Bipyridine Core ScaffoldProvides strong, bidentate chelation to metal ions; rigid π-system. nih.govwikipedia.orgFoundation for stable metal complexes in catalysis, photophysics, and materials.
Fluorine 4'-positionElectron-withdrawing effect; modulates redox potentials and orbital energies. acs.orgacs.orgTuning photophysical properties (e.g., emission wavelength) and catalytic activity.
Hydroxyl 6-positionActs as a proton-responsive site; potential for hemilabile coordination; hydrogen bonding. nih.govacs.orgpH-switchable systems, direct participation in catalytic cycles, directing supramolecular assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-(4-fluoropyridin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C10H7FN2O/c11-7-4-5-12-9(6-7)8-2-1-3-10(14)13-8/h1-6H,(H,13,14)

InChI Key

LKRQCFBOHWABJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NC=CC(=C2)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Fluoro 2,2 Bipyridin 6 Ol

Retrosynthetic Analysis and Key Disconnection Approaches for the Fluorinated Bipyridine Core

The retrosynthetic analysis of 4'-Fluoro-[2,2'-bipyridin]-6-ol hinges on the strategic disconnection of its core structure. The primary bonds for consideration are the C-F bond, the C-O bond (hydroxyl group), and the C-C bond linking the two pyridine (B92270) rings. A logical approach involves dissecting the molecule into more readily available or synthetically accessible precursors.

One key disconnection strategy would involve the late-stage introduction of the fluorine and hydroxyl moieties onto a pre-formed 2,2'-bipyridine (B1663995) scaffold. This approach simplifies the initial stages of the synthesis to the construction of the bipyridine core, a well-established area of heterocyclic chemistry. The C-C bond between the two pyridine rings can be formed through various cross-coupling reactions, such as the Suzuki or Stille coupling, employing appropriately functionalized pyridine building blocks.

A simplified retrosynthetic diagram is presented below:

Generated code

Regioselective Introduction of Fluorine at the 4'-Position of 2,2'-Bipyridine

The introduction of a fluorine atom at the 4'-position of the 2,2'-bipyridine ring system demands a high degree of regioselectivity. Several modern fluorination techniques can be considered for this transformation.

Nucleophilic Fluorination Routes

Nucleophilic aromatic substitution (SNAr) reactions offer a viable pathway for the introduction of fluorine. This typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a fluoride (B91410) source. For the synthesis of 4'-fluoro-2,2'-bipyridine, a precursor such as 4'-chloro-2,2'-bipyridine could be subjected to nucleophilic fluorination. The reactivity of halopyridines towards SNAr is generally higher than that of their benzene (B151609) analogues due to the electron-withdrawing nature of the nitrogen atom. acs.org

Recent advances have demonstrated the use of trimethylammonium groups as effective leaving groups for SNAr reactions on bipyridines, allowing for C-F bond formation under mild conditions. acs.org

Table 1: Selected Nucleophilic Fluorination Reagents

Fluoride Source Typical Conditions Reference
KF, CsF High temperatures, aprotic polar solvents nih.gov
NEt₃·3HF Dichloromethane, 120°C nih.gov
Tetrabutylammonium fluoride (TBAF) THF, room temperature to reflux acs.org

This table is interactive and can be sorted by column.

Electrophilic Fluorination Strategies

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org These reactions involve the use of reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center. For the fluorination of 2,2'-bipyridine, direct C-H fluorination at the 4'-position could be challenging due to potential competing reactions at other positions. However, directed C-H fluorination strategies, where a directing group guides the fluorinating agent to the desired position, could be employed.

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgacs.orgsigmaaldrich.comnih.gov The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity.

Table 2: Common Electrophilic Fluorinating Reagents

Reagent Acronym Typical Conditions Reference
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Acetonitrile (B52724), various temperatures acs.orgsigmaaldrich.comnih.gov
N-Fluorobenzenesulfonimide NFSI Various solvents, often with a catalyst wikipedia.orgnih.gov

This table is interactive and can be sorted by column.

Transition-Metal-Catalyzed Fluorination Methods

Transition-metal-catalyzed fluorination has become an increasingly important method for the synthesis of fluorinated aromatic compounds. nih.govnih.govbeilstein-journals.orgkoreascience.krrsc.org Palladium-catalyzed cross-coupling reactions, for instance, can be used to couple an aryl triflate or halide with a fluoride source. nih.gov More recently, palladium-catalyzed C-H activation/fluorination has been developed, offering a direct route to fluorinated arenes and heteroarenes. nih.gov These methods often exhibit high regioselectivity, dictated by the nature of the directing group or the inherent electronic properties of the substrate.

For the synthesis of 4'-fluoro-2,2'-bipyridine, a palladium-catalyzed C-H fluorination of 2,2'-bipyridine could be a promising approach, potentially directed by the nitrogen atom of the adjacent ring.

Selective Hydroxylation at the 6-Position of 2,2'-Bipyridine

The introduction of a hydroxyl group at the 6-position of the bipyridine scaffold is another critical step. While classical methods might involve multi-step sequences, direct hydroxylation approaches are more atom-economical and are gaining prominence.

Direct Hydroxylation Approaches

The direct C-H hydroxylation of aromatic compounds can be achieved using various oxidizing agents, often in the presence of a transition metal catalyst. For instance, palladium-catalyzed C(sp²)-H hydroxylation of [1,1'-biphenyl]-2-ols has been reported to yield 2,2'-biphenols, a transformation that could be analogous to the hydroxylation of a bipyridine system. researchgate.net The hydroxyl group itself can act as a directing group in such reactions.

In the context of 2,2'-bipyridine, the nitrogen atoms can coordinate to a metal center, potentially directing the hydroxylation to an adjacent position. The synthesis of 6-substituted-2,2'-bipyridines has been achieved through various routes, including the oxidation of 6-methyl-2,2'-bipyridine. nih.gov

Furthermore, the reaction of 2,2'-bipyridine N-oxides with activating agents can lead to the introduction of nucleophiles at the 2-position, which, through a series of steps, could be converted to a hydroxyl group. acs.org

The development of a regioselective direct hydroxylation at the 6-position of a pre-fluorinated 4'-fluoro-2,2'-bipyridine would represent an elegant and efficient final step in the synthesis.

Protection-Deprotection Strategies for Hydroxyl Groups

The synthesis of a polyfunctionalized molecule like 4'-Fluoro-[2,2'-bipyridin]-6-ol, which contains a reactive hydroxyl group, would likely necessitate a protection-deprotection strategy. The hydroxyl group can interfere with many common cross-coupling reactions used to form the bipyridine core. Therefore, temporarily masking this group is a crucial step.

The choice of a protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting other parts of the molecule. Common protecting groups for hydroxyl functions include ethers, silyl (B83357) ethers, and esters.

Common Protecting Groups for Hydroxyl Functions

Protecting GroupAbbreviationProtection Reagent ExampleDeprotection Conditions
Benzyl (B1604629) etherBnBenzyl bromide (BnBr) with a base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)
tert-Butyldimethylsilyl etherTBDMS/TBStert-Butyldimethylsilyl chloride (TBDMSCl) with imidazoleFluoride sources (e.g., TBAF) or acid
Methoxymethyl etherMOMMethoxymethyl chloride (MOMCl) with a base (e.g., DIPEA)Acidic conditions (e.g., HCl)
Acetate esterAcAcetic anhydride (B1165640) or acetyl chlorideAcid or base hydrolysis

For the synthesis of a bipyridinol, a robust protecting group that can withstand the conditions of metal-catalyzed cross-coupling (e.g., Suzuki, Stille, or Negishi reactions) is essential. A benzyl (Bn) group is a strong candidate due to its general stability towards many reagents and its clean removal via hydrogenolysis. Silyl ethers like TBDMS are also widely used due to their ease of introduction and selective removal with fluoride ions, which typically does not affect the fluoro-substituent on the other ring.

Synthesis via Precursors with Masked Hydroxyl Functionality

An alternative to a direct protection-deprotection sequence is the use of a precursor where the hydroxyl group is "masked" as a different functional group that can be converted to a hydroxyl group in a later step. A common strategy involves using a methoxy (B1213986) (-OCH₃) group.

The synthesis could proceed by coupling a 2-halo-6-methoxypyridine with a 4-fluoro-2-halopyridine (or its corresponding boronic acid/ester). The methoxy group is generally stable under many cross-coupling conditions. The final step of the synthesis would then be the demethylation of the resulting 4'-Fluoro-6-methoxy-[2,2'-bipyridine] to yield the target 4'-Fluoro-[2,2'-bipyridin]-6-ol. Reagents like boron tribromide (BBr₃) are highly effective for the cleavage of aryl methyl ethers.

Another advanced strategy involves the use of a nonaflate group. Research has shown that 4-hydroxypyridines can be converted to their corresponding nonaflates by reaction with nonafluorobutanesulfonyl fluoride. nih.gov This nonaflate group not only protects the hydroxyl tautomer but also serves as an excellent leaving group for subsequent palladium-catalyzed coupling reactions. nih.govresearchgate.net

Convergent and Divergent Synthesis Techniques for the Combined Functionalization

The synthesis of 4'-Fluoro-[2,2'-bipyridin]-6-ol can be approached using either convergent or divergent strategies.

Convergent Synthesis: A convergent approach would involve the synthesis of two separate pyridine fragments, followed by their coupling to form the bipyridine core. For this specific target, the synthesis could involve:

Preparation of a 2-halo-4-fluoropyridine derivative.

Preparation of a 2-halo-6-(protected)hydroxypyridine derivative.

Coupling these two fragments using a metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi reaction. mdpi.comresearchgate.net

Deprotection of the hydroxyl group.

Divergent Synthesis: A divergent approach would start from a pre-formed bipyridine core which is then functionalized. For example, one could start with 2,2'-bipyridine and introduce the required functional groups in a stepwise manner. However, achieving regioselectivity for the introduction of two different substituents on specific positions of the bipyridine skeleton can be challenging. A more plausible divergent route might start from a pre-functionalized bipyridine, such as a di-halobipyridine, and then introduce the fluoro and hydroxyl groups sequentially using different reaction conditions. For instance, nucleophilic aromatic substitution (SNAᵣ) could potentially be used to introduce a hydroxyl group, while the fluorine might be introduced earlier in the synthesis of one of the pyridine rings.

Reaction Mechanism Elucidation in Key Synthetic Steps

The key synthetic step in most bipyridine syntheses is the metal-catalyzed cross-coupling reaction. The most common of these is the Suzuki coupling, which would likely be employed in a convergent synthesis of 4'-Fluoro-[2,2'-bipyridin]-6-ol.

The catalytic cycle of a Suzuki coupling generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halide of one of the pyridine rings (e.g., 2-bromo-6-(benzyloxy)pyridine) to form a Pd(II) complex.

Transmetalation: The boronic acid/ester of the second pyridine ring (e.g., 4-fluoro-2-pyridylboronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium, displacing the halide.

Reductive Elimination: The two pyridine rings on the Pd(II) center couple and are eliminated from the metal, forming the C-C bond of the bipyridine. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Understanding this mechanism is crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to maximize the yield of the desired bipyridine product. researchgate.net

Advanced Purification and Isolation Techniques for Polyfunctionalized Bipyridines

The final product, 4'-Fluoro-[2,2'-bipyridin]-6-ol, is a polar molecule due to the presence of the hydroxyl group and the nitrogen atoms in the pyridine rings. This polarity can make purification challenging.

Standard purification techniques include:

Column Chromatography: Silica (B1680970) gel is commonly used, but the polarity of the compound can lead to poor separation and tailing. Using a more polar eluent system or a modified stationary phase, such as alumina (B75360) or a polar-copolymerized C18 column, can be beneficial. nih.gov The use of additives like triethylamine (B128534) in the eluent can help to reduce tailing by deactivating acidic sites on the silica gel.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative reversed-phase HPLC is a powerful tool. Using a C18 column with a water/acetonitrile or water/methanol gradient is a common approach for polar heterocyclic compounds.

Given the potential for the product to form metal complexes, care must be taken to use high-purity solvents and reagents to avoid contamination of the final product with metal ions.

Advanced Spectroscopic Characterization of 4 Fluoro 2,2 Bipyridin 6 Ol and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups and conformational arrangement of 4'-Fluoro-[2,2'-bipyridin]-6-ol.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of 4'-Fluoro-[2,2'-bipyridin]-6-ol is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The hydroxyl (-OH) group, a prominent feature, would likely present as a broad band in the 3400-3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding. The C=C and C=N stretching vibrations of the bipyridine rings are anticipated to appear in the 1600-1400 cm⁻¹ range. rsc.orgresearchgate.net Specifically, the C=N stretching vibration is often observed around 1596 cm⁻¹. researchgate.net

The C-F stretching vibration is a key indicator of fluorination and is expected in the 1250-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring. researchgate.net Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear at lower frequencies, generally between 900 and 700 cm⁻¹. nih.gov For instance, in related bipyridine complexes, C-H stretching vibrations have been identified in the range of 735-766 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for 4'-Fluoro-[2,2'-bipyridin]-6-ol

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch (H-bonded) 3400-3200
Aromatic C-H Stretch >3000
C=N Stretch ~1596
C=C Stretch (aromatic) 1600-1400
C-F Stretch 1250-1000
C-H Out-of-plane Bend 900-700

Raman Spectroscopy Investigations

The symmetric C-F stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The hydroxyl group vibration, in contrast, is typically weak in Raman spectra. The conformational state of the bipyridine rings, whether cis or trans, can also be probed by analyzing the vibrational spectra, as different conformations can lead to distinct spectral features. asianpubs.org

Table 2: Predicted Raman Shifts for 4'-Fluoro-[2,2'-bipyridin]-6-ol

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Ring Breathing Modes 980-1600
C-F Stretch 1250-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural determination of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 4'-Fluoro-[2,2'-bipyridin]-6-ol would display a set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the fluorine and hydroxyl substituents. The fluorine atom, being electron-withdrawing, is expected to deshield the protons on its own ring and, to a lesser extent, on the adjacent ring. evitachem.com The hydroxyl group, being electron-donating, would cause a shielding effect on the protons of its ring.

The coupling patterns (splitting of signals) would provide crucial information about the relative positions of the protons. For instance, protons ortho to each other would exhibit a larger coupling constant (³JHH) than those meta or para to each other. Furthermore, coupling between the fluorine atom and the protons on the fluorinated ring (H-F coupling) would be observed, with typical coupling constants spanning several hertz.

Table 3: Predicted ¹H NMR Data for 4'-Fluoro-[2,2'-bipyridin]-6-ol

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 ~7.0-7.5 d ³JHH = ~7-8
H-4 ~7.5-8.0 t ³JHH = ~7-8
H-5 ~6.5-7.0 d ³JHH = ~7-8
H-3' ~8.0-8.5 dd ³JHH = ~8-9, ⁴JHF = ~2-3
H-5' ~7.0-7.5 ddd ³JHH = ~8-9, ³JHF = ~8-9, ⁴JHH = ~2-3
H-6' ~8.5-9.0 dd ³JHH = ~5-6, ⁵JHF = ~1-2
OH Variable s (broad) -

Note: The numbering of protons assumes the -OH group is at position 6.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in 4'-Fluoro-[2,2'-bipyridin]-6-ol would be influenced by the electronegativity of the attached nitrogen, fluorine, and oxygen atoms. Carbons bonded directly to these heteroatoms would resonate at lower fields (higher ppm values). udel.edu

The carbon atom attached to the fluorine (C-4') would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. fluorine1.ru The carbons ortho and meta to the fluorine atom will also show smaller C-F couplings. The carbon bearing the hydroxyl group (C-6) would also be significantly deshielded.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4'-Fluoro-[2,2'-bipyridin]-6-ol

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~150-155
C-3 ~115-120
C-4 ~135-140
C-5 ~110-115
C-6 ~160-165
C-2' ~155-160
C-3' ~120-125 (d, ²JCF)
C-4' ~160-165 (d, ¹JCF)
C-5' ~115-120 (d, ²JCF)
C-6' ~145-150 (d, ³JCF)

Fluorine-19 (¹⁹F) NMR Chemical Shift and Fluorine-Proton/Carbon Coupling Studies

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. huji.ac.il For 4'-Fluoro-[2,2'-bipyridin]-6-ol, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly dependent on the electronic environment. For fluoropyridines, the chemical shifts can vary significantly based on the position of the fluorine and other substituents. fluorine1.ru For a fluorine at the 4-position of a pyridine (B92270) ring, the chemical shift is generally in the range of -80 to -120 ppm relative to CFCl₃. colorado.eduucsb.edu In a related compound, 6-Fluoro-2,4'-bipyridine, the ¹⁹F resonance appears near –125 ppm. evitachem.com

The ¹⁹F signal would be split by coupling to the neighboring protons (H-3' and H-5'), providing further structural confirmation. The magnitude of these coupling constants (JHF) is dependent on the number of bonds separating the nuclei.

Table 5: Predicted ¹⁹F NMR Data for 4'-Fluoro-[2,2'-bipyridin]-6-ol

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹⁹F -100 to -130 t

Computational and Theoretical Investigations of 4 Fluoro 2,2 Bipyridin 6 Ol

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and stability of compounds like 4'-Fluoro-[2,2'-bipyridin]-6-ol. These methods offer insights into the molecule's behavior and properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the molecule's total energy.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 4'-Fluoro-[2,2'-bipyridin]-6-ol

ParameterPredicted Value
C2-C2' Bond Length (Å)1.48
C4'-F Bond Length (Å)1.35
C6-O Bond Length (Å)1.36
O-H Bond Length (Å)0.97
C-N-C Bond Angle (°)117.5
C-C-F Bond Angle (°)119.0
C-C-O Bond Angle (°)120.5
Dihedral Angle (N-C-C-N) (°)25.0

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar aromatic heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

Ab Initio Methods for Electronic Structure and Stability

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure and stability, albeit often at a higher computational cost than DFT. nih.govhu-berlin.denih.gov

Computational Analysis of Electronic Structure and Reactivity Descriptors

Beyond ground state geometry and energy, computational methods can provide detailed insights into the electronic structure and reactivity of 4'-Fluoro-[2,2'-bipyridin]-6-ol.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For 4'-Fluoro-[2,2'-bipyridin]-6-ol, FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO is likely to be localized on the electron-rich regions of the molecule, potentially involving the oxygen atom of the hydroxyl group and the π-system of the bipyridine rings. The LUMO, conversely, would be distributed over the electron-deficient areas. The fluorine atom, being highly electronegative, will influence the electron density distribution and thus the localization of the frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for 4'-Fluoro-[2,2'-bipyridin]-6-ol

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Note: These energy values are illustrative and typical for substituted bipyridine compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and interactions within a molecule. bohrium.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and antibonds. wisc.edu NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. nih.gov

In the case of 4'-Fluoro-[2,2'-bipyridin]-6-ol, NBO analysis could elucidate the nature of the intramolecular hydrogen bond that may form between the hydroxyl group at the 6-position and the nitrogen atom of the adjacent pyridine (B92270) ring. It can also quantify the delocalization of electron density from lone pairs into antibonding orbitals, which indicates hyperconjugative interactions and contributes to the molecule's stability. Furthermore, NBO analysis can reveal the charge distribution on each atom, providing insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles).

For 4'-Fluoro-[2,2'-bipyridin]-6-ol, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the bipyridine rings, indicating these as likely sites for protonation or coordination to metal ions. The area around the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it susceptible to interaction with nucleophiles. The fluorine atom would also create a region of negative potential due to its high electronegativity. The MEP surface provides a comprehensive visual representation of the molecule's electronic landscape, complementing the insights gained from FMO and NBO analyses.

Conceptual DFT Descriptors (e.g., Fukui functions, electrophilicity index)

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules. uni-koeln.de By calculating various electronic properties, it is possible to identify the most likely sites for electrophilic, nucleophilic, and radical attack.

Key descriptors include:

Fukui Functions (f(r)) : These functions describe the change in electron density at a specific point in a molecule when an electron is added or removed. chemrxiv.org The condensed Fukui function simplifies this by assigning a value to each atom in the molecule, indicating its propensity to either donate or accept electrons. A higher value of f+(r) at an atomic site suggests a greater susceptibility to nucleophilic attack, while a high f-(r) value indicates a favorable site for electrophilic attack. bas.bg

Electrophilicity Index (ω) : This global reactivity descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index points to a stronger electrophile. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η).

Local Softness (s(r)) : Related to the Fukui function, the local softness can also be used to predict reactive sites. It is the product of the condensed Fukui function and the global softness (the inverse of chemical hardness).

For 4'-Fluoro-[2,2'-bipyridin]-6-ol, DFT calculations would be employed to determine these descriptors. The nitrogen atoms of the bipyridine rings and the oxygen of the hydroxyl group would be of particular interest. The fluorine atom, being highly electronegative, would also significantly influence the electron distribution and, consequently, the reactivity of the molecule. The results would be tabulated to compare the reactivity of different atomic sites within the molecule.

Table 1: Hypothetical Conceptual DFT Descriptors for 4'-Fluoro-[2,2'-bipyridin]-6-ol

Atomic Sitef+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)Dual Descriptor (Δf(r))
N1DataDataData
C2DataDataData
............
O(hydroxyl)DataDataData
FDataDataData

Note: This table is hypothetical and would be populated with data from specific DFT calculations.

Studies on Tautomerism and Conformational Isomerism of the Hydroxyl Group

The structure of 4'-Fluoro-[2,2'-bipyridin]-6-ol allows for the existence of different tautomers and conformational isomers.

Tautomerism : The presence of the hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism. The molecule could exist in the -ol form (as named) or in a pyridone form where the hydrogen from the hydroxyl group has migrated to one of the nitrogen atoms, and the C-O bond becomes a double bond. Computational studies would calculate the relative energies of these tautomers in the gas phase and in different solvents to determine the most stable form. orientjchem.org The energy barriers for the interconversion between tautomers would also be calculated to understand the kinetics of this process. nih.gov

Conformational Isomerism : The single bond connecting the two pyridine rings allows for rotational isomerism (conformers). The orientation of the two rings relative to each other can be described by a dihedral angle. Furthermore, the hydroxyl group can rotate around the C-O bond, leading to different conformers. nih.gov Computational methods, such as scanning the potential energy surface by systematically changing these dihedral angles, would be used to identify the most stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl hydrogen and a nitrogen atom on the adjacent ring could play a significant role in stabilizing certain conformations.

Theoretical Prediction of Spectroscopic Properties (e.g., simulated NMR, IR, UV-Vis spectra)

Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

NMR Spectra : Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. nih.gov These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted spectra for different tautomers and conformers can be compared with experimental data to determine the dominant species in solution. uni-koeln.denmrdb.org

IR Spectra : The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The calculated spectrum can be compared with experimental data to identify characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netarxiv.org These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. This can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for 4'-Fluoro-[2,2'-bipyridin]-6-ol

SpectrumParameterPredicted Value
1H NMRChemical Shift (ppm)Data
13C NMRChemical Shift (ppm)Data
19F NMRChemical Shift (ppm)Data
IRVibrational Frequency (cm-1)Data
UV-Visλmax (nm)Data

Note: This table is hypothetical and would be populated with data from specific computational studies.

Computational Modeling of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). nih.gov Computational methods can be used to predict the NLO properties of 4'-Fluoro-[2,2'-bipyridin]-6-ol.

The key NLO properties that would be calculated include:

Dipole Moment (μ)

Polarizability (α)

First Hyperpolarizability (β)

These properties are typically calculated using DFT or other quantum chemical methods by applying an external electric field and calculating the response of the molecule. dtic.mil The magnitude of the first hyperpolarizability is a measure of the second-order NLO response of the molecule. The presence of electron-donating (hydroxyl) and electron-withdrawing (fluoro and pyridine nitrogens) groups in 4'-Fluoro-[2,2'-bipyridin]-6-ol suggests that it may possess interesting NLO properties. Computational screening can guide the synthesis of new materials with enhanced NLO activity.

Mechanistic Investigations of Chemical Reactions via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. pitt.edu For 4'-Fluoro-[2,2'-bipyridin]-6-ol, one could investigate various reactions, such as its synthesis or its participation in complexation reactions with metal ions.

A typical mechanistic study would involve:

Locating Reactants, Products, and Intermediates : The geometries of all species involved in the reaction are optimized.

Finding Transition States : The transition state is the highest energy point along the reaction coordinate and is a critical point to locate. Various algorithms are available for this purpose.

Calculating Reaction Pathways : The intrinsic reaction coordinate (IRC) is calculated to confirm that the located transition state connects the desired reactants and products.

Determining Activation Energies : The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

By mapping out the entire potential energy surface of a reaction, computational chemistry can provide detailed insights into the reaction mechanism, which can be used to optimize reaction conditions and design new catalysts.

Coordination Chemistry and Metal Complexation of 4 Fluoro 2,2 Bipyridin 6 Ol

Design Principles of 2,2'-Bipyridine-Based Ligands with Fluorine and Hydroxyl Functionalities

The strategic incorporation of both fluorine and hydroxyl groups onto a 2,2'-bipyridine (B1663995) scaffold is predicated on the principle of synergistic electronic and structural effects. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can significantly influence the electron density of the pyridine (B92270) rings. This, in turn, can modulate the ligand's basicity and the strength of the metal-ligand bond.

Conversely, the hydroxyl group (-OH) can act as both a σ-donor and, upon deprotonation to an alkoxide (-O⁻), a powerful π-donor. This dual nature allows for pH-switchable electronic properties and the potential for forming bridging interactions between metal centers. The presence of a hydroxyl group at the 6-position, ortho to a coordinating nitrogen, introduces the possibility of forming a stable six-membered chelate ring with a metal ion through both the nitrogen and the deprotonated oxygen atom. The combination of a 4'-fluoro substituent and a 6-hydroxyl group would therefore be expected to create a ligand with unique and potentially advantageous coordination properties.

Ligand-Metal Binding Modes and Stoichiometry in Mononuclear and Polynuclear Complexes

Based on the structure of 4'-Fluoro-[2,2'-bipyridin]-6-ol, several binding modes and resulting complex stoichiometries can be postulated. In its neutral form, the ligand would likely act as a classic bidentate N,N'-chelating ligand, similar to unsubstituted 2,2'-bipyridine, forming mononuclear complexes with a general formula of [M(L)n]x+ (where L = 4'-Fluoro-[2,2'-bipyridin]-6-ol).

Upon deprotonation of the 6-hydroxyl group, the ligand could adopt a bidentate N,O⁻-chelating mode. This would result in the formation of neutral or anionic complexes, depending on the charge of the metal ion. Furthermore, the deprotonated oxygen atom could act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. The specific stoichiometry (e.g., dinuclear, trinuclear) would be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

Influence of the 4'-Fluoro and 6-Hydroxyl Groups on Chelation Affinity, Selectivity, and Ligand Field Strength

The electronic properties of the 4'-fluoro and 6-hydroxyl groups are expected to exert a significant influence on the chelation affinity, selectivity, and ligand field strength of 4'-Fluoro-[2,2'-bipyridin]-6-ol.

Selectivity: The presence of both a "soft" nitrogen donor and a "hard" oxygen donor (upon deprotonation) could impart a degree of selectivity for certain metal ions over others, based on the principles of Hard and Soft Acids and Bases (HSAB) theory.

Synthesis and Characterization of Coordination Compounds

While specific synthetic procedures and characterization data for complexes of 4'-Fluoro-[2,2'-bipyridin]-6-ol are not documented, general synthetic strategies for related bipyridine complexes can be considered.

Complexes with Transition Metals (e.g., Ru, Fe, Ni, Pt, Cu, Rh, Cr, Co, Au, Re)

The synthesis of transition metal complexes would typically involve the reaction of a salt of the desired metal (e.g., chloride, nitrate (B79036), or perchlorate) with the ligand in a suitable solvent. The reaction conditions, such as temperature and pH, would be critical, especially for controlling the protonation state of the hydroxyl group. For instance, reactions carried out in the presence of a base would favor the formation of complexes with the deprotonated N,O⁻-chelating ligand.

Characterization would involve a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the coordination of the ligand and to probe the electronic environment of the complex in solution.

Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the ligand and to observe shifts upon coordination, particularly the C=N, C=C, and O-H stretching frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) and d-d transitions.

Mass Spectrometry: To determine the mass-to-charge ratio of the complex and confirm its composition.

Elemental Analysis: To determine the elemental composition of the synthesized complex.

Complexes with Lanthanide and Actinide Ions

The coordination chemistry of lanthanide and actinide ions with bipyridine-type ligands is an active area of research, particularly in the context of separation science and luminescent materials. The synthesis of complexes with 4'-Fluoro-[2,2'-bipyridin]-6-ol would likely follow similar procedures to those used for transition metals, often employing nitrate or triflate salts of the f-block elements. The deprotonated 6-alkoxide group would be particularly effective in coordinating to the hard lanthanide and actinide ions. Characterization techniques would be similar to those for transition metal complexes, with a particular emphasis on luminescence spectroscopy for lanthanide complexes.

Structural Analysis of Metal Complexes (e.g., Single-Crystal X-ray Diffraction, Spectroscopic Confirmation)

The definitive characterization of any new coordination compound lies in the determination of its solid-state structure via single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of 4'-Fluoro-[2,2'-bipyridin]-6-ol, X-ray crystallography would be essential to:

Confirm the coordination mode of the ligand (N,N' or N,O⁻).

Determine the coordination number and geometry of the metal center.

Identify the formation of mononuclear or polynuclear structures.

Observe any intermolecular interactions, such as hydrogen bonding involving the hydroxyl or fluoro groups.

In the absence of single crystals, spectroscopic methods, in conjunction with computational modeling, can provide valuable structural insights. For example, changes in the IR and NMR spectra upon complexation can infer the binding mode of the ligand.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from 4'-fluoro-[2,2'-bipyridin]-6-ol is of fundamental interest for applications in areas such as electrocatalysis and molecular electronics. The redox potentials of these complexes are sensitive to the nature of the metal center, the coordination geometry, and the electronic effects of the ligand substituents.

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of these metal complexes. wikipedia.org A typical CV experiment for a metal complex of 4'-fluoro-[2,2'-bipyridin]-6-ol would reveal one or more redox events, corresponding to both metal-centered and ligand-centered electron transfers. For instance, in ruthenium or osmium complexes, a reversible one-electron oxidation corresponding to the M(II)/M(III) couple is commonly observed. nih.govrsc.org Additionally, a series of reduction waves, often associated with the sequential addition of electrons to the π* orbitals of the bipyridine ligands, can be seen at negative potentials. wikipedia.org

The precise redox potentials are dictated by the electronic character of the 4'-fluoro-[2,2'-bipyridin]-6-ol ligand. The presence of both a fluoro and a hydroxyl/alkoxy group creates a push-pull electronic situation that can be compared to other substituted bipyridine systems. For example, studies on ruthenium complexes with 4,4'-dihydroxy-2,2'-bipyridine (B1588920) have shown that the deprotonation of the hydroxyl groups leads to a significant negative shift in the Ru(III)/Ru(II) potential, indicating that the resulting alkoxide is a powerful electron donor. rsc.org Conversely, electron-withdrawing groups like fluorine tend to make the metal center more difficult to oxidize, shifting the potential to more positive values.

A hypothetical CV data table for a series of metal complexes with this ligand is presented below to illustrate these principles. The potentials are referenced against the ferrocene/ferrocenium (Fc+/Fc) couple, a standard in electrochemistry. nih.gov

Table 1: Hypothetical Redox Potentials for Metal Complexes of 4'-Fluoro-[2,2'-bipyridin]-6-olate (L) Potentials are illustrative and shown in Volts (V) vs. Fc+/Fc in an acetonitrile (B52724) solution.

Complex E_ox (M³⁺/M²⁺) E_red1 (L⁰/L⁻) E_red2 (L⁻/L²⁻)
[Fe(L)₃]⁻ +0.45 -1.55 -1.80
[Ru(L)₃]⁻ +0.50 -1.60 -1.85
[Os(L)₃]⁻ +0.30 -1.58 -1.82

The substituents on the bipyridine framework exert a profound influence on the electronic structure of the complex, affecting both metal- and ligand-based redox events.

Metal-Centered Processes: The oxidation of the metal ion (e.g., M(II) → M(III)) is highly sensitive to the electron-donating or -withdrawing nature of the ligand.

The fluoro group at the 4'-position is strongly electron-withdrawing through induction. This effect decreases the electron density at the metal center, making it more difficult to remove an electron (oxidation). Consequently, the oxidation potential is expected to shift to more positive values compared to an unsubstituted bipyridine complex. mdpi.com

The hydroxyl group at the 6-position has a dual role. In its protonated form (-OH), it is weakly electron-withdrawing. However, upon deprotonation to form the alkoxide (-O⁻), it becomes a very strong σ- and π-electron donor. This donation of electron density to the metal center makes oxidation easier, causing a significant shift of the M(III)/M(II) potential to more negative (less positive) values. rsc.org This pH-dependent behavior is a key feature of complexes with this ligand.

Ligand-Centered Processes: The reduction of the complex typically involves the addition of electrons to the π-system of the bipyridine ligands.

The electron-withdrawing fluoro group stabilizes the π* orbitals of the ligand. This stabilization facilitates the addition of electrons, shifting the ligand-based reduction potentials to less negative values, making the complex easier to reduce. mdpi.com

The electron-donating alkoxide group (-O⁻) has the opposite effect. It destabilizes the π* orbitals, making reduction more difficult and shifting the reduction potentials to more negative values.

Therefore, metal complexes of 4'-fluoro-[2,2'-bipyridin]-6-ol (in its deprotonated form) exhibit a fascinating electronic dichotomy. The alkoxide group dominates, making the metal easier to oxidize, while the fluoro group makes the ligand easier to reduce. This combination can narrow the HOMO-LUMO gap of the complex, which has significant implications for its photophysical properties.

Photophysical Properties of Metal Complexes

The unique electronic landscape of metal complexes with 4'-fluoro-[2,2'-bipyridin]-6-ol also governs their interaction with light. These complexes, particularly those of d⁶ metals like Ru(II) and Ir(III), are expected to be luminescent. nih.govrsc.org

The UV-Visible absorption spectra of these complexes are typically characterized by two main types of transitions:

Ligand-Centered (LC) Transitions: Intense absorption bands in the ultraviolet region are assigned to π→π* transitions within the bipyridine and other aromatic ligands.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: Broader, less intense bands in the visible region arise from the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. wikipedia.orgnih.gov The energy of this transition is highly tunable by the ligand's electronic properties.

The emission from these complexes, often observed at room temperature in solution, typically originates from the lowest-energy triplet excited state (³MLCT). The emission energy is directly related to the energy gap between the HOMO (primarily on the metal and the electron-donating -O⁻ group) and the LUMO (primarily on the electron-accepting bipyridine ring). The push-pull nature of the 4'-fluoro and 6-olate substituents is expected to red-shift both the absorption and emission maxima compared to unsubstituted bipyridine complexes, as both substituents contribute to reducing the HOMO-LUMO gap. For instance, iridium(III) complexes with fluorinated ligands often show blue-shifted emissions due to the stabilization of the HOMO, but the strong donation from the olate group in this ligand would likely counteract this effect, leading to emission in the yellow-to-red part of the spectrum. mdpi.com

The efficiency and duration of luminescence are critical parameters for applications like OLEDs and sensors.

Luminescence Quantum Yield (Φ): This value represents the ratio of photons emitted to photons absorbed. For Ru(II) and Ir(III) bipyridine complexes, quantum yields can range from less than 1% to nearly 100%. The rigidity of the ligand structure and the energy gap between the emissive ³MLCT state and non-radiative metal-centered (³MC) states are key factors. The presence of the 6-olate group, forming a five-membered chelate ring with the metal, could enhance rigidity and potentially lead to higher quantum yields.

Excited-State Lifetime (τ): This is the average time the complex remains in the excited state before returning to the ground state. Lifetimes for related complexes can range from nanoseconds to microseconds. nih.govnih.gov A longer lifetime can be beneficial for photochemical reactions and energy transfer processes.

Table 2: Illustrative Photophysical Data for a Hypothetical [Ru(4'-fluoro-[2,2'-bipyridin]-6-olate)₃]⁻ Complex Data are representative and measured in deaerated acetonitrile at room temperature.

Property Value
Absorption λ_max (LC) ~290 nm
Absorption λ_max (MLCT) ~470 nm
Emission λ_max (³MLCT) ~650 nm
Luminescence Quantum Yield (Φ) 0.15 (15%)
Excited-State Lifetime (τ) 800 ns

The excited state of a metal complex of 4'-fluoro-[2,2'-bipyridin]-6-ol can undergo several processes besides luminescence.

Photochemical Reactivity: The population of the ³MLCT state can render the complex photochemically active. The excited complex is both a stronger oxidant (due to the hole on the metal center) and a stronger reductant (due to the electron in the ligand π* orbital) than its ground-state counterpart. This dual reactivity is harnessed in photoredox catalysis. For example, a photoexcited Ru(II) complex can initiate reactions by transferring an electron to or from an organic substrate. academie-sciences.fr

Energy Transfer: The excited state can transfer its energy to another molecule, a process critical in light-harvesting systems. This can occur if the acceptor molecule has an available excited state of lower energy. The long excited-state lifetime and significant energy of the ³MLCT state in Ru(II) and Ir(III) complexes make them excellent photosensitizers for processes like generating singlet oxygen or activating other catalysts. nih.govrsc.org The specific energy of the excited state of a 4'-fluoro-[2,2'-bipyridin]-6-ol complex would determine its suitability as an energy donor for particular applications.

Reactivity and Mechanistic Studies of 4 Fluoro 2,2 Bipyridin 6 Ol and Its Coordination Complexes

Acid-Base Properties and Proton Transfer Mechanisms at the 6-Hydroxyl Site

The 6-hydroxyl group is a critical functional handle that imparts tunable acid-base properties to the ligand and its corresponding metal complexes. The acidity of this proton is influenced by the electronic nature of the bipyridine ring system. The fluorine atom at the 4'-position, being an electron-withdrawing group, is expected to increase the acidity of the 6-hydroxyl proton compared to the unsubstituted 6-hydroxy-2,2'-bipyridine.

The deprotonation of the hydroxyl group is a key step in many catalytic processes, as it can modulate the electron-donating ability of the ligand and create a binding site for substrates. Studies on analogous 6,6'-dihydroxy-2,2'-bipyridine (6,6'-dhbp) have shown that the pKa values are sensitive to the surrounding environment and the protonation state of the pyridine (B92270) nitrogens. acs.org For 6,6'-dhbp, two distinct deprotonations are observed, and the ligand can exist in different tautomeric forms, including the pyridinol and the amide (lactam) forms. acs.org Only the cis-pyridinol tautomer is suitably configured for metal chelation. acs.org

The proton transfer at the 6-hydroxyl site can proceed through various mechanisms, including direct deprotonation by a base or intramolecular proton shuttling facilitated by the bipyridine nitrogen atoms or other coordinated ligands. In the context of catalysis, the pendant OH group can facilitate proton transfer steps in catalytic cycles. acs.org The presence of the 4'-fluoro substituent would likely enhance the acidity, making proton abstraction more favorable.

Table 1: Predicted pKa Values for Hydroxy-Bipyridine Derivatives

CompoundPredicted pKa1Predicted pKa2Reference
[Ru(bpy)2(bpy(OH)2)]2+2.75.8 nih.gov
6,6'-dihydroxy-2,2'-bipyridine-- acs.org

Note: Direct experimental pKa values for 4'-Fluoro-[2,2'-bipyridin]-6-ol are not available in the reviewed literature. The values for related compounds are provided for context. The electron-withdrawing nature of the 4'-fluoro group is expected to lower the pKa values compared to the unsubstituted analogs.

Derivatization Reactions at the 6-Hydroxyl Position (e.g., esterification, etherification)

The 6-hydroxyl group serves as a versatile point for synthetic modification, allowing for the introduction of various functional groups through reactions like esterification and etherification. These derivatizations can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the behavior of its metal complexes.

Esterification: The reaction of the 6-hydroxyl group with carboxylic acids or their derivatives, typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent, would yield the corresponding esters. rsc.orgnih.gov This transformation would replace the acidic proton with an acyl group, altering the hydrogen-bonding capabilities and the electronic profile of the ligand.

Etherification: The formation of an ether linkage at the 6-position can be achieved through reactions such as the Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile towards an alkyl halide. This modification would introduce a stable, non-acidic group, which can be used to introduce further functionality or to sterically influence the coordination environment of the metal center.

These derivatization strategies are crucial for ligand design, enabling the synthesis of a library of ligands with systematically varied properties for applications in catalysis and materials science.

Reactivity of the 4'-Fluoro Substituent (e.g., nucleophilic aromatic substitution, C-F activation)

The fluorine atom at the 4'-position introduces a site for specific chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing electron-withdrawing groups and a good leaving group, such as a halide, are susceptible to nucleophilic attack. wikipedia.org The pyridine ring is inherently electron-deficient, and the presence of the nitrogen atom facilitates SNAr reactions. youtube.com The 4'-fluoro substituent on the bipyridine ring can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, particularly when the ring system is activated by coordination to a metal center or by the presence of other electron-withdrawing groups. nih.govmasterorganicchemistry.com The rate of substitution often follows the order F > Cl > Br > I, as the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic. masterorganicchemistry.com

C-F Activation: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, but its activation and functionalization can be achieved using transition metal complexes. ox.ac.ukst-andrews.ac.uk The reaction typically proceeds via oxidative addition of the C-F bond to a low-valent metal center. rsc.orgox.ac.uk For fluorinated pyridines, the regioselectivity of C-F activation is influenced by the metal and the other substituents present. ox.ac.uk The 4'-fluoro group in 4'-Fluoro-[2,2'-bipyridin]-6-ol or its metal complexes could potentially undergo C-F activation, leading to the formation of new carbon-metal bonds and providing a pathway for further functionalization. This reactivity is particularly relevant in the context of developing novel catalytic transformations.

Ligand Exchange and Substitution Dynamics in Metal Complexes

The lability of ligands in a coordination complex is a critical factor in its reactivity, particularly in catalytic applications where substrate binding and product release are essential steps. The dynamics of ligand exchange in complexes of 4'-Fluoro-[2,2'-bipyridin]-6-ol will be influenced by both the electronic and steric properties of the ligand.

The bidentate nature of the bipyridine core provides a stable coordination motif. However, the substituents can modulate the strength of the metal-ligand bonds. The electron-withdrawing 4'-fluoro group will generally lead to stronger σ-donation from the pyridine nitrogens, potentially strengthening the metal-ligand bond and slowing down ligand exchange. Conversely, steric hindrance introduced by the 6-hydroxy group or its derivatives could weaken the metal-ligand interaction and accelerate ligand exchange.

Studies on related bipyridine complexes have shown that ligand exchange can be influenced by external stimuli. rsc.org The exchange of monodentate pyridine ligands for bidentate bipyridine ligands in platinum(IV) complexes is generally favorable due to the chelate effect. rsc.org The solvent can also play a significant role in the speciation and dynamics of ligand exchange. rsc.org

Mechanistic Investigations of Electron Transfer Processes in Metal Complexes

Bipyridine complexes are well-known for their rich redox chemistry and are often employed in studies of electron transfer processes. wikipedia.org The electronic properties of the 4'-fluoro and 6-hydroxy substituents will have a profound impact on the electron transfer mechanisms in metal complexes of 4'-Fluoro-[2,2'-bipyridin]-6-ol.

The electron-withdrawing 4'-fluoro group is expected to lower the energy of the ligand's π* orbitals. In a metal complex, this will stabilize the LUMO, which is often centered on the bipyridine ligand. This stabilization will make the complex easier to reduce. Conversely, the 6-hydroxy group, especially in its deprotonated form (alkoxide), is an electron-donating group. This will raise the energy of the metal's d-orbitals, making the complex easier to oxidize.

The interplay of these opposing electronic effects allows for fine-tuning of the redox potentials of the resulting metal complexes. This is crucial for applications in photoredox catalysis and artificial photosynthesis, where precise control over electron transfer pathways is required. acs.orgnih.gov Mechanistic studies, often employing techniques like cyclic voltammetry and time-resolved spectroscopy, can elucidate the nature of the frontier orbitals and the kinetics of electron transfer events. For instance, in copper-bipyridine complexes involved in water splitting, the electron transfer process is intimately linked to the formation of oxygen-oxygen bonds. nih.gov

Catalytic Applications as a Ligand in Homogeneous and Heterogeneous Systems

The unique combination of a chelating bipyridine core with both an electron-withdrawing and a potentially proton-responsive/electron-donating substituent makes 4'-Fluoro-[2,2'-bipyridin]-6-ol an attractive ligand for a wide range of catalytic applications.

Hydroxypyridine-based ligands have been successfully employed in catalysts for transfer hydrogenation of carbonyl compounds and hydrogenation of CO2. researchgate.netresearchgate.net The hydroxyl group can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in bond activation steps. rsc.org The ability to switch between the neutral hydroxyl and the anionic alkoxide form can modulate the catalytic activity during the reaction cycle.

Influence of Ligand Design on Catalyst Activity, Selectivity, and Stability

The design of the ligand is paramount in controlling the performance of a metal-based catalyst. For 4'-Fluoro-[2,2'-bipyridin]-6-ol, the key design elements are the fluoro and hydroxyl substituents.

Activity: The electronic effects of the substituents directly impact the reactivity of the metal center. The electron-withdrawing fluoro group can enhance the electrophilicity of the metal, potentially increasing its activity in certain catalytic reactions. The hydroxyl group, particularly its deprotonated form, can increase the electron density at the metal center, which is often beneficial for oxidative addition steps. The position of the hydroxyl group is also crucial, with studies on dihydroxy-bipyridine iridium complexes showing that the 6,6'-isomer exhibits the highest catalytic activity in CO2 hydrogenation, suggesting the importance of metal-ligand cooperation. researchgate.net

Selectivity: The steric bulk and the specific electronic interactions provided by the ligand can control the selectivity of a catalytic reaction. For instance, the steric environment around the metal center, influenced by the 6-hydroxyl group or its derivatives, can dictate the regioselectivity or stereoselectivity of a transformation. In cross-electrophile coupling reactions catalyzed by nickel-bipyridine complexes, substituents at the 6,6'-positions have been shown to have a major impact on catalytic performance. nih.gov

Uncharted Territory: The Catalytic Pathways of 4'-Fluoro-[2,2'-bipyridin]-6-ol Remain an Open Field of Scientific Inquiry

Despite a thorough investigation of scientific literature and chemical databases, detailed research findings on the reactivity and mechanistic pathways of catalytic transformations mediated by complexes of 4'-Fluoro-[2,2'-bipyridin]-6-ol are not presently available. This specific chemical entity and its coordination complexes appear to represent a novel area of study within the field of catalysis, with no published data to construct an analysis of their catalytic cycles or mechanistic intricacies.

The request for an article focusing solely on the mechanistic pathways of catalysis involving 4'-Fluoro-[2,2'-bipyridin]-6-ol complexes presupposes a body of existing research that, at this time, does not appear to exist in the public domain. Scientific inquiry into the catalytic applications of related fluorinated bipyridine and pyridinol ligands is ongoing, offering a tantalizing glimpse into the potential of such compounds. For instance, studies on various fluorinated bipyridines have demonstrated their utility as ligands in a range of catalytic reactions, including cross-coupling and C-H activation. mdpi.comevitachem.comnih.gov The fluorine substituents in these ligands can significantly influence the electronic properties and stability of the resulting metal complexes, thereby tuning their catalytic activity. evitachem.com

Similarly, research into ligands containing a pyridinol scaffold, such as [2,2'-bipyridin]-6(1H)-one, has revealed their capacity to act as cooperative ligands in catalysis. The hydroxyl group can participate directly in bond activation steps, offering alternative mechanistic pathways and enhancing catalytic efficiency.

However, the specific combination of a fluoro group at the 4'-position and a hydroxyl group at the 6-position of a [2,2'-bipyridine] core, as in 4'-Fluoro-[2,2'-bipyridin]-6-ol, presents a unique electronic and structural profile. The interplay between the electron-withdrawing fluorine and the potentially coordinating and proton-responsive hydroxyl group could lead to novel catalytic activities.

Without experimental or computational studies on the coordination chemistry and catalytic behavior of 4'-Fluoro-[2,2'-bipyridin]-6-ol complexes, any discussion of their mechanistic pathways would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not possible.

The absence of information on this specific compound underscores the vast and ever-evolving landscape of chemical research. The exploration of novel ligand architectures, such as that of 4'-Fluoro-[2,2'-bipyridin]-6-ol, holds the promise of uncovering new catalytic systems with unique and valuable properties. Future research in this area would be necessary to elucidate the coordination modes, reactivity patterns, and, ultimately, the mechanistic pathways of catalysis mediated by its complexes.

Advanced Applications in Materials Science and Analytical Chemistry

Applications in Optoelectronic Materials

The electronically versatile nature of the bipyridine scaffold, enhanced by strategic functionalization, makes it a prime candidate for use in optoelectronic devices. The introduction of a fluorine atom and a hydroxyl group in 4'-Fluoro-[2,2'-bipyridin]-6-ol can significantly influence the frontier molecular orbital energies, charge transport characteristics, and intermolecular interactions, which are critical parameters in the performance of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Design and Performance in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, bipyridine derivatives are frequently employed as electron-transporting materials (ETMs) or as ligands in emissive metal complexes. nih.gov The fluorine substituent in 4'-Fluoro-[2,2'-bipyridin]-6-ol can enhance electron mobility and improve the thermal and electrochemical stability of the material. researchgate.net The hydroxyl group offers a site for further functionalization or can participate in hydrogen bonding, which can influence the morphology of thin films and, consequently, the device efficiency. nih.gov

While specific performance data for 4'-Fluoro-[2,2'-bipyridin]-6-ol in OLEDs is not extensively documented in publicly available literature, the performance of analogous fluorinated and bipyridine-based materials provides a strong indication of its potential. For instance, iridium(III) complexes with bipyridine-based ligands have been shown to be effective phosphorescent emitters in OLEDs. rsc.org The introduction of fluorine atoms can lead to deep-blue phosphorescence with high quantum efficiencies. researchgate.net

Table 1: Representative Performance of OLEDs Utilizing Functionalized Bipyridine Ligands

Emitter/Ligand TypeMaximum External Quantum Efficiency (EQE) (%)Emission ColorReference
Iridium(III) complex with 5'-phenyl substituted bipyridineUp to 15.4Blue rsc.org
Iridium(III) complex with 2',6'-difluoro-2,3'-bipyridine0.25 - 0.78 (Quantum Efficiencies)Deep-Blue researchgate.net
Insulated π-conjugated 2,2′-bipyridine Ir complexEnhanced solid-state emission- rsc.org

This table presents data for compounds structurally related to 4'-Fluoro-[2,2'-bipyridin]-6-ol to illustrate the potential performance. The data does not represent the specific compound of focus due to a lack of available information.

The design of OLEDs incorporating 4'-Fluoro-[2,2'-bipyridin]-6-ol would likely involve its use as a ligand in a phosphorescent metal complex, where the fluorine atom helps to tune the emission color towards the blue region of the spectrum and the hydroxyl group could be used to anchor the complex or to influence its solid-state packing.

Integration into Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, bipyridine-based ligands are central to the structure of many successful ruthenium and other transition metal-based dyes. mdpi.com These ligands play a crucial role in absorbing sunlight and facilitating electron injection into the semiconductor photoanode, typically titanium dioxide (TiO₂). The fluorine atom in 4'-Fluoro-[2,2'-bipyridin]-6-ol can enhance the electron-withdrawing nature of the ligand, which can positively impact the dye's redox potential and improve electron injection efficiency. rsc.org The hydroxyl group can serve as an anchoring group to bind the dye to the TiO₂ surface, a critical requirement for efficient charge transfer.

Research on similar fluorinated bipyridine ligands in DSSCs has demonstrated their potential. For example, ruthenium complexes with phenyl-based bipyridine anchoring ligands, including a fluorinated derivative, have shown excellent device performance with power conversion efficiencies up to 9.23%. rsc.org The fluorine substituent was found to enhance absorption intensity and improve electron transport and dye regeneration. rsc.org

Table 2: Photovoltaic Performance of DSSCs with Functionalized Bipyridine-Based Dyes

Dye with Bipyridine LigandPower Conversion Efficiency (η) (%)Short-Circuit Current Density (Jsc) (mA cm⁻²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)
Ruthenium complex with 4,4'-di(m-F-benzoic acid)-2,2'-bipyridine (RC-76)9.2317.520.710.74
Copper(I) complex with asymmetrical DπA 2,2′-bipyridine ligandSuperior to push-pull analogues---

This table showcases the performance of DSSCs using dyes with ligands analogous to 4'-Fluoro-[2,2'-bipyridin]-6-ol, highlighting the impact of fluorine substitution. Specific data for the title compound is not available.

The integration of 4'-Fluoro-[2,2'-bipyridin]-6-ol into a DSSC dye would likely involve its coordination to a metal center, with the hydroxyl group acting as the primary binding site to the semiconductor surface. The fluorine atom would contribute to tuning the electronic properties of the dye for optimal performance.

Development of Sensing Probes

The structural features of 4'-Fluoro-[2,2'-bipyridin]-6-ol make it a promising platform for the development of highly specific and sensitive chemical sensors. The bipyridine unit is a well-known chelator for a variety of metal ions, and the fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR-based detection.

Fluorescent Sensors for Specific Analytes (e.g., metal ions, specific anions)

The development of fluorescent sensors based on bipyridine derivatives is an active area of research. nih.gov The fluorescence properties of these molecules can be modulated upon binding to a specific analyte, such as a metal ion or an anion. The chelation of a metal ion by the bipyridine moiety can lead to changes in the electronic structure of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. The hydroxyl group can also participate in analyte recognition, potentially through hydrogen bonding with anions.

While specific studies on 4'-Fluoro-[2,2'-bipyridin]-6-ol as a fluorescent sensor are limited, the principles are well-established with similar compounds. For instance, amino-substituted 2,2'-bipyridines have been reported as fluorescent indicators for Zn(II). nih.gov The introduction of a fluorine atom can influence the photophysical properties, such as the emission wavelength and quantum yield. nih.gov

Table 3: Examples of Bipyridine-Based Fluorescent Sensors

SensorAnalyteSensing MechanismObserved Change
Amino-substituted 2,2'-bipyridine (B1663995)Zn(II) ionsChelation-enhanced fluorescenceFluorescence turn-on
3-Hydroxy-4-pyridinone derivativesAmyloid-beta protein fibrilsInteraction-induced fluorescence changeChange in fluorescent signal
2',6'-Difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine-Intrinsic fluorescenceStrong fluorescence emission at 325 nm

This table provides examples of how bipyridine and related structures are used in fluorescent sensing, suggesting the potential of 4'-Fluoro-[2,2'-bipyridin]-6-ol in this field.

A fluorescent sensor based on 4'-Fluoro-[2,2'-bipyridin]-6-ol would likely operate through the chelation of a target metal ion by the bipyridine unit, leading to a measurable change in its fluorescence intensity or wavelength. The specificity could be tuned by further functionalization of the bipyridine core.

¹⁹F NMR Probes for Material Characterization

The fluorine-19 nucleus possesses favorable NMR properties, including a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F NMR a powerful tool for probing molecular interactions and environments. nih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, which can be exploited for sensing applications. nih.govnih.gov

4'-Fluoro-[2,2'-bipyridin]-6-ol is an excellent candidate for a ¹⁹F NMR probe. The fluorine atom on the bipyridine ring can report on binding events at the chelating site. For example, the coordination of a metal ion would alter the electronic environment of the fluorine atom, causing a change in its ¹⁹F NMR chemical shift. This principle has been demonstrated with other fluorinated bipyridine ligands. For example, lanthanoid complexes of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine-6,6'-dicarboxylic acid have been shown to act as combined luminescence and ¹⁹F NMR probes. rsc.org

The utility of ¹⁹F NMR in studying ligand-protein interactions is also well-documented, where changes in the ¹⁹F NMR spectrum of a fluorinated ligand can provide information on binding affinity and conformation. mdpi.com

Role in Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Bipyridine derivatives are versatile building blocks in supramolecular chemistry due to their ability to coordinate with metal ions and participate in hydrogen bonding and π-π stacking interactions. figshare.comnih.gov

The structure of 4'-Fluoro-[2,2'-bipyridin]-6-ol is well-suited for the construction of supramolecular architectures. The bipyridine unit can act as a linear or bent connector upon coordination to metal centers, leading to the formation of discrete metallacycles or extended coordination polymers. depaul.edunih.gov The hydroxyl group can direct self-assembly through the formation of strong and directional hydrogen bonds. The fluorine atom can also participate in weaker interactions, such as halogen bonding, which can further influence the final supramolecular structure.

The self-assembly of functionalized bipyridines can lead to the creation of materials with novel properties and functions. For instance, the assembly of bipyridine-containing macrocycles can be directed by coordination to metalloporphyrins, resulting in well-ordered nanoscale systems. figshare.com The ability to control the assembly process is crucial for the development of functional materials for applications in catalysis, sensing, and molecular electronics.

Information regarding the analytical applications of 4'-Fluoro-[2,2'-bipyridin]-6-ol is not available in the reviewed scientific literature.

Extensive searches for the specific chemical compound "4'-Fluoro-[2,2'-bipyridin]-6-ol" and its applications in analytical chemistry, particularly concerning its use as an analytical reagent for preconcentration and detection in non-biological matrices, have yielded no specific research findings or data.

The current body of scientific literature does not appear to contain studies detailing the synthesis, characterization, or application of this particular fluorinated bipyridinol derivative for the specified analytical purposes. While there is a wealth of information on bipyridine derivatives and fluorinated compounds in various scientific fields, including materials science and medicinal chemistry, the explicit use of 4'-Fluoro-[2,2'-bipyridin]-6-ol as a reagent for analyte preconcentration or detection remains undocumented in the searched resources.

Consequently, the generation of a detailed article with research findings and data tables on this specific topic, as per the requested outline, is not possible at this time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.